methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole moieties, followed by esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The thiazole ring may also contribute to the compound’s biological activity by interacting with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the thiazole ring and carboxylate ester group.
Thiazole-4-carboxylate: Contains the thiazole ring and carboxylate ester group but lacks the indole moiety.
Uniqueness
Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole moieties, which may result in synergistic biological activities and enhanced chemical reactivity .
Biological Activity
Methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The structural representation highlights the thiazole and indole moieties, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and indole structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinone with indole fragments have shown promising antibacterial activity against various strains, including resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
In a comparative study, certain thiazole derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
5d | 37.9–113.8 | S. aureus |
5g | - | MRSA |
5k | - | E. coli |
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
For example, studies on related compounds have revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may also possess similar antitumor activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The thiazole ring is known to enhance the lipophilicity of compounds, aiding in cellular penetration . Additionally, the indole moiety may play a role in modulating enzyme activity related to drug resistance mechanisms.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various thiazole derivatives against M. tuberculosis. The most potent compound exhibited an MIC of 0.06 µg/ml, significantly outperforming traditional treatments .
- Anticancer Potential : In vitro studies on thiazole-indole hybrids demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-11-16(17(23)24-3)20-18(25-11)19-15(22)9-8-12-10-21(2)14-7-5-4-6-13(12)14/h4-7,10H,8-9H2,1-3H3,(H,19,20,22) |
InChI Key |
JGOMHSOFSQNOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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